N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Benzothiazole derivatives have been extensively studied for their anticonvulsant, anticancer, and other pharmacological properties. For instance, novel 4-thiazolidinone derivatives have shown considerable anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, with some inducing significant sedative-hypnotic activity without impairing learning and memory, suggesting their potential as benzodiazepine receptor agonists (Faizi et al., 2017). Additionally, benzothiazole acylhydrazones have been synthesized and investigated for their probable anticancer activity, with some showing cytotoxic activity against various cancer cell lines, indicating the antitumor potential of benzothiazole scaffolds (Osmaniye et al., 2018).
Corrosion Inhibition
Benzothiazole derivatives have also been identified as effective corrosion inhibitors for steel in acidic environments. Experimental and theoretical studies have demonstrated that certain benzothiazole derivatives offer higher inhibition efficiencies against steel corrosion, highlighting their potential as protective agents in industrial applications (Hu et al., 2016).
Material Science
In the realm of material science, benzothiazole compounds have been explored for their potential in creating advanced materials. For example, the electrochemical behaviors and determination of benzoxazole compounds have been studied, demonstrating the quantitative determination of these compounds using various voltammetry techniques, which could have implications for the development of electrochemical sensors and other analytical applications (Zeybek et al., 2009).
Mechanism of Action
Target of Action
Benzothiazoles have been found to have diverse biological activities and can act on a variety of targets. For instance, some benzothiazole derivatives have been found to have anti-tubercular activity .
Mode of Action
The exact mode of action can vary depending on the specific benzothiazole compound and its target. For anti-tubercular benzothiazoles, they may work by inhibiting certain enzymes or pathways in the tuberculosis bacteria .
Biochemical Pathways
Benzothiazoles can affect various biochemical pathways depending on their specific targets. For example, some benzothiazoles have been found to inhibit the synthesis of certain proteins in bacteria, leading to their anti-bacterial effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzothiazoles can vary widely depending on the specific compound. Some benzothiazoles are well absorbed and distributed in the body, while others may be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of benzothiazoles can vary depending on their specific targets and mode of action. For instance, anti-tubercular benzothiazoles may lead to the death of tuberculosis bacteria by inhibiting essential biochemical pathways .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10-8-9-14-15(11(10)2)19-18(24-14)20-17(21)12-6-5-7-13(22-3)16(12)23-4/h5-9H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWACTZSUIRIGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.